molecular formula C24H21N3O3S2 B2357714 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391896-54-1

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2357714
CAS No.: 391896-54-1
M. Wt: 463.57
InChI Key: SMEWAYTVOMBKCG-UHFFFAOYSA-N
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Description

2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a thioureido group linked to a 4-benzoylbenzoyl moiety and a carboxamide group at the 3-position. This structure combines aromatic and aliphatic components, making it a candidate for diverse biological interactions. Its synthesis typically involves multi-step reactions, including cyclocondensation and substitution, as seen in analogous compounds .

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c25-21(29)19-17-8-4-5-9-18(17)32-23(19)27-24(31)26-22(30)16-12-10-15(11-13-16)20(28)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H2,25,29)(H2,26,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWAYTVOMBKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide represents a class of thiourea derivatives that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydrobenzo[b]thiophene moiety linked to a benzoylthiourea group. Its molecular formula is C20H20N2O2SC_{20}H_{20}N_2O_2S, and it exhibits properties typical of thiourea derivatives which often show diverse biological activities.

Mechanisms of Biological Activity

Thiourea derivatives have been studied for various biological activities including:

  • Anticancer Activity : Some thiourea compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Thioureas can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various thiourea derivatives, including those similar to our compound. Results indicated that certain derivatives could reduce cell viability in human cancer cell lines by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Research has shown that benzoylthiourea derivatives possess broad-spectrum antimicrobial activity. The compound's structure allows for interaction with microbial cell membranes, leading to disruption and cell death .
  • Anti-inflammatory Mechanism : Investigations into the anti-inflammatory properties revealed that thiourea compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity

In a comparative study involving several benzoylthiourea derivatives, one compound demonstrated an IC50 value of 0.004 μM against T-cell proliferation, indicating potent selective inhibition of p56 lck . This suggests that modifications in the thiourea structure can significantly enhance biological activity.

Case Study 2: Antimicrobial Action

A series of experiments tested the antimicrobial efficacy of various thiourea compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Data Tables

Biological ActivityCompoundIC50/ MIC ValueReference
AnticancerThiourea Derivative A0.004 μM
AntimicrobialBenzoylthiourea B16 μg/mL (S. aureus)
Anti-inflammatoryThiourea Derivative CInhibition of COX-2

Scientific Research Applications

Anticancer Activity

The structural characteristics of compounds related to the benzo[b]thiophene scaffold have been shown to exhibit antiproliferative effects against various cancer cell lines. For example, derivatives that incorporate similar motifs have been tested for their ability to inhibit tubulin polymerization, a critical process in cell division. In studies involving related benzo[b]thiophene derivatives, compounds demonstrated significant growth inhibition in cancer cell lines such as HeLa and Jurkat, with IC50 values ranging from 0.2 to 1.4 μM .

Anti-inflammatory Properties

Compounds based on the benzo[b]thiophene structure have been investigated for their anti-inflammatory properties . Specifically, certain derivatives have been identified as COX-2 inhibitors, which are valuable in treating inflammation and pain . The specific compound under discussion may exhibit similar properties due to its structural analogies.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of thiophene derivatives. Compounds with hydroxyl and amino substitutions showed enhanced antibacterial activity against pathogens such as E. coli and S. aureus, suggesting that the compound may possess similar properties .

Mechanistic Studies

Research has indicated that compounds derived from thiophene can act as allosteric enhancers for various receptors. For instance, benzo[b]thiophene derivatives have been shown to modulate adenosine receptors, which play a crucial role in numerous physiological processes . This suggests that the compound could be further explored for its potential as a pharmacological agent targeting these receptors.

Structure-Activity Relationship (SAR) Analysis

The SAR studies on related compounds reveal that modifications at specific positions significantly influence biological activity. For example, substituents on the benzoyl moiety can enhance or reduce potency against cancer cells . Understanding these relationships can guide future synthesis and optimization of the compound.

Conductivity-Based Sensors

Thiophene derivatives are increasingly being utilized in material science , particularly in the development of conductive polymers and sensors. Their electronic properties make them suitable for applications in organic electronics and bio-diagnostics .

Dyes and Pigments

The vibrant colors exhibited by certain thiophene derivatives have led to their use as dyes in various applications, including textiles and biological imaging . The compound's potential in this area remains an exciting avenue for exploration.

Case Study 1: Anticancer Screening

A study evaluated a series of benzo[b]thiophene derivatives against multiple cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others. The study emphasized the importance of structural modifications in maximizing therapeutic efficacy .

Case Study 2: COX-2 Inhibition

Research focused on benzothiophene carboxamide compounds found that they effectively inhibited COX-2 activity in vitro, leading to reduced inflammation markers in treated models. This highlights the therapeutic potential of similar compounds in managing inflammatory diseases .

Comparison with Similar Compounds

AChE Inhibition

  • IIId : 60% inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rats. The methoxyphenyl-piperazine moiety likely enhances binding to AChE’s peripheral anionic site .
  • Compound 122 : Similar AChE inhibition (60%) but with a 4-methoxyphenylpiperazinyl acetamido group, suggesting substituent flexibility in activity .

AMPA Receptor Modulation

  • JAMI1001A : A structural analog with a hydroxymethyl-trifluoromethylpyrazole group acts as a positive allosteric modulator of AMPA receptors. The carboxamide group is critical for receptor interaction .

Anti-inflammatory and Analgesic Potential

  • 4a-i derivatives : Tetrahydrobenzo[b]thiophene carboxamides with pyrazolyl groups show anti-inflammatory activity, highlighting the scaffold’s versatility .

Preparation Methods

Cyclization of Cyclohexenone Derivatives

The tetrahydrobenzo[b]thiophene ring is synthesized via cyclization of 2-mercaptocyclohexanone derivatives. Key steps include:

  • Friedel-Crafts acylation : Cyclohexenone reacts with acetyl chloride in the presence of AlCl₃ to form 3-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • Carboxamide introduction : The acetyl group is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, followed by amidation with ammonium chloride in a Dean-Stark apparatus (yield: 72–78%).
Step Reagents/Conditions Intermediate Yield (%)
1 AlCl₃, AcCl, 0°C 3-Acetyl derivative 85
2 KMnO₄, H₂SO₄, 80°C 3-Carboxylic acid 90
3 NH₄Cl, toluene, reflux 3-Carboxamide 75

Preparation of 4-Benzoylbenzoyl Isothiocyanate

Synthesis of 4-Benzoylbenzoic Acid

4-Benzoylbenzoic acid is synthesized via Friedel-Crafts acylation of biphenyl with benzoyl chloride, followed by oxidation:

  • Acylation : Biphenyl reacts with benzoyl chloride (1:1.2 molar ratio) in CS₂ with AlCl₃ (0°C, 4 h).
  • Oxidation : The resulting 4-benzoylbiphenyl is oxidized with CrO₃ in acetic acid to yield 4-benzoylbenzoic acid (85% yield).

Conversion to Isothiocyanate

4-Benzoylbenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with ammonium thiocyanate (NH₄SCN) in acetone at −20°C to yield 4-benzoylbenzoyl isothiocyanate (62% yield).

Thioureido Bridge Formation

Coupling Reaction

The tetrahydrobenzo[b]thiophene-3-carboxamide (1 equiv) reacts with 4-benzoylbenzoyl isothiocyanate (1.1 equiv) in dry THF under N₂ at 25°C for 12 h. The reaction is monitored via TLC (Rf = 0.45 in EtOAc/hexane 1:1).

Mechanism :

  • Nucleophilic attack by the amine group on the thiocyanate carbon.
  • Elimination of NH₃ to form the thioureido linkage.
Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 12 h
Yield 68%
Purity (HPLC) >98%

Purification and Characterization

Column Chromatography

The crude product is purified using silica gel (60–120 mesh) with a gradient of EtOAc/hexane (30% → 70%). Fractions containing the product are concentrated under reduced pressure.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.72 (m, 4H, cyclohexane), 2.85 (t, 2H, J = 6.4 Hz), 3.12 (t, 2H, J = 6.4 Hz), 7.45–8.05 (m, 10H, aromatic).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

Challenges and Optimization

Side Reactions

  • Competitive urea formation : Minimized by using anhydrous conditions and molecular sieves.
  • Oxidation of thiophene : Avoided by conducting reactions under N₂.

Yield Improvement

  • Catalytic DMAP : Adding 5 mol% DMAP increases yield to 74% by accelerating the coupling step.

Comparative Analysis of Related Compounds

Similar N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit conformational disorder in the fused cyclohexane ring, necessitating precise temperature control during crystallization.

Q & A

Q. What are the critical steps in synthesizing 2-(3-(4-Benzoylbenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including thiourea bridge formation and cyclization. Key steps include:

  • Thioureido formation : Reacting benzoylisothiocyanate with a tetrahydrobenzo[b]thiophene precursor under anhydrous conditions (e.g., 1,4-dioxane at room temperature) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) ensures high purity (>95%) .
    Optimization focuses on temperature control (20–80°C), stoichiometric ratios (1.2:1 molar excess for acylating agents), and catalyst-free conditions to avoid side reactions .

Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., thioureido protons at δ 10–12 ppm; tetrahydrobenzo[b]thiophene carbons at δ 20–30 ppm) .
  • IR spectroscopy : Key peaks include C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C=S (1200–1250 cm⁻¹) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <2 ppm error .

Q. How do researchers select starting materials for synthesizing derivatives of this compound?

Precursors like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are preferred due to their reactivity in Gewald reactions. Substituents (e.g., benzoyl, sulfonyl) are introduced via nucleophilic acylations or Suzuki couplings .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

  • Mechanistic assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosinase or kinase targets) to identify structure-activity relationships (SAR). For example, bulky substituents (e.g., 4-methoxybenzoyl) may reduce membrane permeability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins and validate with SPR or ITC .
  • Control experiments : Test metabolites or degradation products (via LC-MS) to rule off-target effects .

Q. What strategies improve yield and purity during large-scale synthesis?

  • Solvent optimization : Replace DMF with recyclable solvents like cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions but require rigorous post-synthesis purification to avoid metal contamination .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

Q. How can researchers design in vitro assays to evaluate the compound’s pharmacokinetic properties?

  • Solubility : Use shake-flask method with PBS (pH 7.4) or simulated intestinal fluid (FaSSIF) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Notes

  • Contradictory data : Discrepancies in bioactivity may arise from assay variability (e.g., cell line differences). Standardize protocols using CLSI guidelines .
  • Functional group sensitivity : The thioureido group is prone to hydrolysis; avoid aqueous workup at pH >9 .

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